molecular formula C27H29ClN2O B10880825 {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone

{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone

Cat. No.: B10880825
M. Wt: 433.0 g/mol
InChI Key: FDWQBVCMFJNQLP-UHFFFAOYSA-N
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Description

{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a benzyl(2-phenylethyl)amino group and a 3-chlorophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl(2-phenylethyl)amino Group: This step involves the nucleophilic substitution of the piperidine nitrogen with benzyl(2-phenylethyl)amine under basic conditions.

    Attachment of the 3-Chlorophenyl Methanone Moiety: The final step involves the acylation of the piperidine nitrogen with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets. It serves as a model compound in pharmacological studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may possess properties beneficial for various applications, such as pest control or crop protection.

Mechanism of Action

The mechanism of action of {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(4-chlorophenyl)methanone
  • {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(2-chlorophenyl)methanone

Uniqueness

The uniqueness of {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C27H29ClN2O

Molecular Weight

433.0 g/mol

IUPAC Name

[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C27H29ClN2O/c28-25-13-7-12-24(20-25)27(31)29-18-15-26(16-19-29)30(21-23-10-5-2-6-11-23)17-14-22-8-3-1-4-9-22/h1-13,20,26H,14-19,21H2

InChI Key

FDWQBVCMFJNQLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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